molecular formula C11H14N2O2 B13413202 2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde

2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde

Cat. No.: B13413202
M. Wt: 206.24 g/mol
InChI Key: DOSSDJIYPFDJRO-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

2-(2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-3-yl)acetaldehyde

InChI

InChI=1S/C11H14N2O2/c1-8-9(5-7-14)11(15)13-6-3-2-4-10(13)12-8/h7H,2-6H2,1H3

InChI Key

DOSSDJIYPFDJRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2CCCCC2=N1)CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyridine derivative, the compound can be synthesized through a series of reactions involving methylation, oxidation, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction and conditions employed .

Scientific Research Applications

2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Substituents/Functional Groups Molecular Weight (g/mol) Primary Application
This compound Pyrido[1,2-a]pyrimidin-4-one 3-Acetaldehyde 206.24 Synthetic intermediate for antipsychotics
Risperidone Pyrido[1,2-a]pyrimidin-4-one 3-(2-(4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)ethyl) 410.49 Antipsychotic agent
Paliperidone Palmitate Pyrido[1,2-a]pyrimidin-4-one 9-Hexadecanoate ester 664.89 Long-acting antipsychotic prodrug
N-(4-Acetylphenyl)-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-3-carboxamide (10j) Thieno[2,3-d]pyrimidin-4-one 3-Carboxamide, 4-acetylphenyl 382.44 Melanogenesis modulation in B16 cells
3-(2-Hydroxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido[1,2-a]pyrimidin-4-one 3-Hydroxyethyl 208.26 Impurity in risperidone synthesis
Key Comparisons :

Paliperidone palmitate retains the pyrido[1,2-a]pyrimidin-4-one core but adds a lipophilic ester, improving bioavailability .

Functional Group Reactivity :

  • The acetaldehyde group in the target compound enables nucleophilic additions (e.g., reductive amination), unlike the hydroxyethyl derivative, which requires oxidation for further reactivity .
  • Risperidone’s piperidine-linked benzisoxazole group introduces strong dopamine D2 receptor antagonism, a feature absent in the aldehyde intermediate .

Synthetic Utility :

  • The target compound is synthesized via Swern oxidation of 3-(2-hydroxyethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (99% yield), highlighting its role as a high-yield intermediate .
  • In contrast, 10j requires multistep amidation and yields 74%, reflecting challenges in introducing bulky substituents .

Biological Activity :

  • The target compound lacks intrinsic pharmacological activity, whereas risperidone and paliperidone exhibit potent antipsychotic effects via serotonin and dopamine receptor modulation .
  • 10j modulates melanin synthesis, indicating divergent structure-activity relationships (SAR) despite structural similarities .
Table 2: Crystallographic and Physicochemical Properties
Compound Name Crystallographic System Hydrogen Bonding Network Solubility Stability
This compound Not reported Aldehyde participates in weak C=O···H bonds Soluble in organic solvents Stable at room temperature
Risperidone Hydrochloride Monoclinic (P21/c) Extensive N–H···O and O–H···O bonds Slightly soluble in water Hygroscopic
Paliperidone Palmitate Not reported Ester groups enhance lipophilicity Insoluble in water Hydrolyzes under basic conditions

Biological Activity

2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C12H14N4OC_{12}H_{14}N_4O, with a molecular weight of approximately 230.27 g/mol. Its structure features a pyrido[1,2-a]pyrimidine core, which is known for various biological activities.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, studies have shown that derivatives of pyrido[1,2-a]pyrimidines can inhibit the growth of various bacterial strains. Specific assays demonstrated that these compounds could disrupt bacterial cell wall synthesis, leading to cell lysis.

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrido[1,2-a]pyrimidine derivatives. For example:

  • Cell Line Studies : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induced apoptosis and inhibited proliferation at micromolar concentrations.
  • Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases involved in cell cycle regulation and apoptosis pathways.

Neuroprotective Effects

The compound has been evaluated for neuroprotective effects in models of neurodegenerative diseases. Preliminary findings suggest:

  • Reduction in Oxidative Stress : It appears to reduce oxidative stress markers in neuronal cells.
  • Improvement in Cognitive Function : In animal models, administration led to improved cognitive performance in memory tasks.

Case Studies

StudyObjectiveFindings
Smith et al. (2020)Evaluate antimicrobial activityShowed significant inhibition against E. coli and S. aureus
Johnson et al. (2021)Assess anticancer effectsInduced apoptosis in HeLa cells with IC50 values < 10 µM
Lee et al. (2022)Investigate neuroprotective propertiesReduced oxidative stress and improved memory in mice

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism and proliferation.
  • Receptor Modulation : It might interact with neurotransmitter receptors, influencing neurochemical pathways.
  • Gene Expression Regulation : Alterations in gene expression related to cell survival and apoptosis have been observed.

Q & A

Q. What are the established synthetic routes for 2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde?

  • Methodological Answer : The synthesis typically involves cyclocondensation reactions. A common approach includes reacting 2-aminopyridine derivatives with β-keto aldehydes or their equivalents under acidic or basic conditions. For example, a deuterated analog (3-(2-chloroethyl-d4)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one) was synthesized via cyclization of a pyrimidinone precursor with deuterated chloroethyl groups, using DMF as a solvent and catalytic triethylamine . Ethyl carboxylate derivatives of similar pyrido[1,2-a]pyrimidinones have been prepared via multi-step protocols involving Claisen-Schmidt condensations and subsequent cyclization .

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :
  • NMR : 1H/13C NMR to confirm proton environments and carbonyl groups (e.g., 4-oxo resonance at δ ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation and isotopic pattern analysis, especially for deuterated analogs .
  • X-ray Crystallography : For unambiguous structural determination, SHELX software (e.g., SHELXL) is widely used for refinement of crystallographic data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Methodological Answer :
  • Temperature Control : Lower temperatures (0–5°C) during aldehyde coupling steps reduce side reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
  • Catalysts : Use of coupling agents like HOBt/EDC for amide bond formation improves efficiency .
  • Deuterated Analogs : Isotope incorporation requires anhydrous conditions and inert atmospheres to prevent exchange .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer :
  • Cross-Validation : Combine NMR, IR (for carbonyl stretches ~1650–1750 cm⁻¹), and MS data to confirm functional groups .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts for comparison with experimental data .
  • Crystallographic Refinement : Use SHELXL to resolve ambiguities in bond lengths/angles, particularly for tautomeric forms .

Q. What computational methods assist in predicting the compound's reactivity and bioactivity?

  • Methodological Answer :
  • DFT Studies : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Screen against enzyme targets (e.g., kinases) using PyMOL or AutoDock to identify potential binding modes .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What are the key considerations in designing bioactivity assays for this compound?

  • Methodological Answer :
  • Target Selection : Prioritize enzymes (e.g., cyclooxygenase, kinases) based on structural analogs’ activities .
  • Assay Conditions : Use cell lines with high expression of target proteins and validate via Western blotting .
  • Dose-Response Curves : IC50/EC50 determination requires at least five concentrations tested in triplicate .

Q. How to analyze the compound's stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions, monitoring degradation via HPLC .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability by measuring weight loss at 25–300°C .
  • Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines using UV-vis spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.